An In-Depth Technical Guide to N,N-Disubstituted p-Phenylenediamines: Structure, Synthesis, and Applications
An In-Depth Technical Guide to N,N-Disubstituted p-Phenylenediamines: Structure, Synthesis, and Applications
A Note to the Researcher: While the specific compound of inquiry, N,N-Diallyl-p-phenylenediamine, is not extensively documented in publicly available scientific literature, this guide focuses on the broader, industrially and scientifically significant class of N,N-disubstituted p-phenylenediamines. By examining well-characterized analogs such as N,N-diethyl-p-phenylenediamine and N,N-dimethyl-p-phenylenediamine, we can establish a comprehensive understanding of the chemical principles, synthetic methodologies, and application spectra relevant to this entire class of compounds. The insights provided herein are foundational for professionals in research, drug development, and materials science.
Introduction to p-Phenylenediamines
p-Phenylenediamine (PPD) is a cornerstone aromatic diamine, forming the structural backbone for a vast array of chemical derivatives. Its utility stems from the two highly reactive amine groups positioned at the para (1,4) positions of a benzene ring. Substitution at the nitrogen atoms, particularly to form N,N-dialkyl or N,N'-diaryl derivatives, profoundly modifies the molecule's electronic properties, solubility, and reactivity, unlocking a diverse range of applications. These derivatives are critical intermediates and functional molecules in fields as varied as polymer science, color chemistry, and pharmacology.
This guide provides a detailed exploration of the chemical structure, physicochemical properties, synthesis, and applications of N,N-disubstituted p-phenylenediamines, using N,N-diethyl-p-phenylenediamine as a primary exemplar due to the wealth of available technical data.
Chemical Structure and Formula
The core structure consists of a 1,4-diaminobenzene scaffold. In N,N-disubstituted analogs, one of the nitrogen atoms is bonded to two substituent groups (R), while the other remains a primary amine (-NH₂).
The general chemical structure is as follows:
Caption: General structure of an N,N-Disubstituted p-Phenylenediamine.
For the specific and well-documented analog, N,N-Diethyl-p-phenylenediamine , the structure is explicitly defined.
Molecular Formula: C₁₀H₁₆N₂[1][2]
SMILES: CCN(CC)c1ccc(N)cc1[3]
InChI Key: QNGVNLMMEQUVQK-UHFFFAOYSA-N[3]
Caption: Chemical structure of N,N-Diethyl-p-phenylenediamine.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of N,N-disubstituted p-phenylenediamines are dictated by the nature of the N-substituents. Below is a summary of key properties for N,N-diethyl and N,N-dimethyl analogs.
| Property | N,N-Diethyl-p-phenylenediamine | N,N-Dimethyl-p-phenylenediamine |
| CAS Number | 93-05-0[1] | 99-98-9 |
| Molecular Weight | 164.25 g/mol [1][2] | 136.20 g/mol |
| Appearance | Reddish-brown or black liquid[1] | Crystalline powder |
| Melting Point | 19-21 °C (66-70 °F)[3] | 38-41 °C (100-106 °F)[4] |
| Boiling Point | 261-263 °C (502-505 °F) at 760 mmHg[5] | 262 °C (504 °F) |
| Density | 0.988 g/mL at 25 °C[3] | Not available |
| Solubility | Insoluble in water[3] | Mixes with water |
| Refractive Index | 1.5710 at 20 °C[3] | Not available |
Spectroscopic data is crucial for the identification and characterization of these compounds. PubChem and other chemical databases house reference spectra (NMR, IR, Mass Spectrometry) for these common analogs.[1]
Synthesis Methodologies
The synthesis of N,N-dialkyl-p-phenylenediamines typically involves a multi-step process starting from a substituted aniline or nitrobenzene. A common and industrially relevant approach is the reduction of an intermediate nitro or nitroso compound.
General Synthesis Pathway
A prevalent method involves two key transformations:
-
Nitrosation/Nitration: Introduction of a nitroso (-NO) or nitro (-NO₂) group at the para-position of an N,N-dialkylaniline.
-
Reduction: Conversion of the nitroso or nitro group to a primary amine (-NH₂).
Caption: General two-step synthesis workflow for N,N-dialkyl-p-phenylenediamines.
Example Protocol: Synthesis of N,N-Dimethyl-p-phenylenediamine via Hydrazine Hydrate Reduction
This protocol is based on a green chemistry approach that utilizes hydrazine hydrate as the reducing agent, offering high yield and milder conditions.[6]
Materials:
-
p-Nitro-N,N-dimethylaniline
-
Ethanol (proton polar solvent)
-
CuO/C catalyst (8-10% CuO loading)
-
Hydrazine hydrate
-
Ethyl acetate and petroleum ether (for recrystallization)
Procedure:
-
Charge a reaction flask with p-nitro-N,N-dimethylaniline (1 equivalent), ethanol, and the CuO/C catalyst.[6]
-
Heat the mixture to 75°C with stirring.[6]
-
Add hydrazine hydrate (2 equivalents) dropwise to the reaction mixture.[6]
-
Maintain the temperature and continue stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 5 hours.[6]
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the resulting solid from a mixture of ethyl acetate and petroleum ether to yield pure N,N-dimethyl-p-phenylenediamine.[6]
Causality: The choice of a heterogeneous CuO/C catalyst facilitates the reduction by providing an active surface for the reaction between the nitro compound and hydrazine hydrate, which is preferable to older methods using stoichiometric metal reductants like stannous chloride that generate significant waste.[4][6] The protic solvent (ethanol) is crucial for the protonolysis steps involved in the reduction mechanism.
Applications in Research and Development
Derivatives of p-phenylenediamine are indispensable in various scientific and industrial domains due to their redox activity and ability to serve as versatile chemical building blocks.
-
Antioxidants and Stabilizers: N,N'-disubstituted p-phenylenediamines, particularly diaryl derivatives like N,N'-diphenyl-p-phenylenediamine (DPPD), are widely used as antioxidants and antiozonants in rubber and petroleum products.[7] They function by intercepting radical species, thereby preventing oxidative degradation of the material.
-
Dye and Pigment Intermediates: These compounds are foundational for the synthesis of a wide range of dyes, including azo dyes and hair dyes.[1] Their facile oxidation allows for the formation of intensely colored polymeric structures.
-
Photographic Developers: N,N-dialkyl-p-phenylenediamines serve as developing agents in color photography.[1] They reduce silver halides in the photographic emulsion, and the resulting oxidized developer couples with other molecules to form the color dyes of the image.
-
Polymerization Inhibitors: They can act as inhibitors in polymerization processes, controlling the rate of reaction and preventing unwanted side reactions.[7]
-
Analytical Chemistry: N,N-Diethyl-p-phenylenediamine is used in analytical methods, such as for the detection of chlorine in water through a colorimetric reaction.[3][8]
-
Drug Development and Biological Research: The p-phenylenediamine scaffold is explored in medicinal chemistry for developing new therapeutic agents. The ability of these compounds to undergo redox cycling can be harnessed for biological activity, though it also contributes to their toxicity profile.[9] Following application to skin, N,N-diethyl-p-phenylenediamine has been shown to bind to epidermal proteins.[1]
Safety, Handling, and Toxicology
N,N-disubstituted p-phenylenediamines are hazardous compounds that require careful handling. They are toxic and can be absorbed through the skin.
Hazard Profile (based on N,N-Diethyl-p-phenylenediamine):
-
Acute Toxicity: Toxic if swallowed.[10]
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[10]
-
Sensitization: May cause an allergic skin reaction (sensitization) in susceptible individuals.[11]
-
Target Organ Toxicity: May cause respiratory irritation.[10]
Handling and Personal Protective Equipment (PPE):
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[10]
-
Personal Protection: Wear protective gloves, chemical safety goggles, a face shield, and appropriate lab clothing.[10]
-
Handling Practices: Avoid all personal contact, including inhalation of vapors or dust.[11] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10][12]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[10] Keep containers tightly closed, preferably under an inert atmosphere like nitrogen, as these compounds are sensitive to air and light.[10][11]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[10]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[10]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[10]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek medical attention.[10]
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][11]
Conclusion
The N,N-disubstituted p-phenylenediamine family represents a class of highly versatile and reactive molecules. While specific data on the diallyl derivative remains elusive, a thorough understanding of its close, well-documented analogs provides a robust framework for predicting its properties and potential applications. Their synthesis from common starting materials and their utility as antioxidants, dye precursors, and research chemicals ensure their continued importance in science and industry. However, their significant toxicity necessitates strict adherence to safety protocols to mitigate risks to researchers and professionals.
References
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N,N-Diethyl-p-phenylenediamine. PubChem, National Center for Biotechnology Information. [Link]
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N,N-DIETHYL-P-PHENYLENEDIAMINE. precisionFDA. [Link]
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N,N'-Diphenyl-P-Phenylenediamine. PubChem, National Center for Biotechnology Information. [Link]
- A kind of synthetic method of N,N-dimethyl-p-phenylenediamine. (2010).
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Preparation of N,N-dimethyl-p-phenylenediamine. PrepChem.com. [Link]
-
Safety Data Sheet: N,N-Diethyl-p-phenylenediamine sulfate. Chemos GmbH & Co. KG. [Link]
-
Material Safety Data Sheet - N,n'-diphenyl-p-phenylenediamine (pract), 97% (titr.). Cole-Parmer. [Link]
-
N,N'-DIPHENYL-P-PHENYLENEDIAMINE. Inxight Drugs, National Center for Advancing Translational Sciences. [Link]
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One-step synthesis of N,N′-dialkyl-p-phenylenediamines. RSC Publishing. [Link]
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N'-Ditolyl-p-phenylendiamin. PubChem, National Center for Biotechnology Information. [Link]
- Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride. (2011).
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